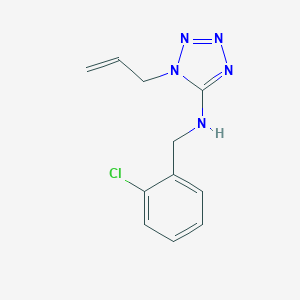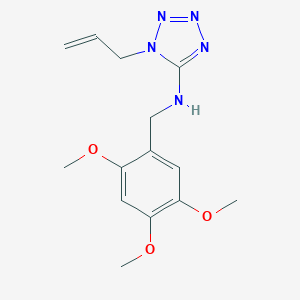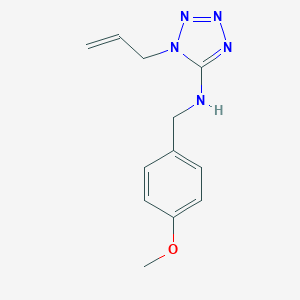![molecular formula C14H14ClN5O B276659 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CT155 and is a tetrazole-based compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of CT155 involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth and proliferation. By inhibiting this enzyme, CT155 can effectively inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CT155 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation. CT155 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CT155 has been shown to have a positive effect on the immune system by increasing the production of T-cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CT155 in lab experiments is its specificity towards protein kinase CK2. This specificity allows for targeted inhibition of this enzyme, which can be beneficial in various research applications. However, one of the limitations of using CT155 is its complex synthesis process, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for research involving CT155. One potential area of research is in the development of CT155-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the full extent of CT155's effects on the immune system and its potential use in immunotherapy. Finally, research is needed to optimize the synthesis process of CT155 to make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, CT155 is a promising compound that has shown potential in various scientific research applications. Its specificity towards protein kinase CK2 makes it a valuable tool for targeted inhibition of this enzyme. Further research is needed to fully understand the extent of its effects and potential uses in various fields.
Synthesis Methods
The synthesis of CT155 involves a multistep process that includes the reaction of 4-chlorobenzyl alcohol with furfural to form an intermediate compound. This intermediate compound is then reacted with sodium azide and subsequently reduced to form the final product, CT155. The synthesis of CT155 is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
CT155 has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of oncology, where CT155 has shown promising results in inhibiting the growth of cancer cells. CT155 has also been studied for its potential use as an anti-inflammatory agent and has shown to be effective in reducing inflammation in animal models.
properties
Molecular Formula |
C14H14ClN5O |
|---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-2-20-18-14(17-19-20)16-9-12-7-8-13(21-12)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
NBMBHZPYDRRZBG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
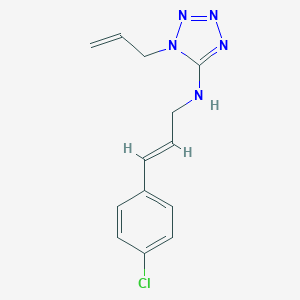
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)
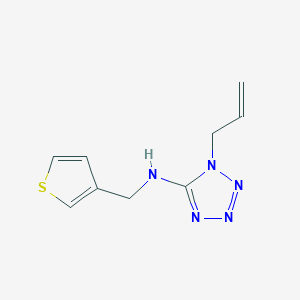

![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)

![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
